molecular formula C12H12F3NO3 B2583918 2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide CAS No. 1387990-11-5

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide

Cat. No. B2583918
CAS RN: 1387990-11-5
M. Wt: 275.227
InChI Key: WWFQIDDNBITTMY-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide, also known as TFE-PCA, is a synthetic compound that has gained interest in scientific research due to its potential as a tool for studying protein-protein interactions. TFE-PCA is a small molecule that can bind to specific sites on proteins and modulate their activity, making it a valuable tool for understanding the function of proteins in biological systems.

Mechanism of Action

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide works by binding to specific sites on proteins and modulating their activity. It can stabilize protein structures, promote protein folding, and enhance protein-protein interactions. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can stabilize protein structures, enhance protein-protein interactions, and promote protein folding. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide in lab experiments is its ability to selectively bind to specific sites on proteins, making it a valuable tool for studying protein-protein interactions. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide. One area of interest is the development of new this compound analogs with improved binding properties and reduced toxicity. Another area of interest is the application of this compound in drug discovery, particularly in the development of new drugs that target specific proteins. Additionally, this compound could be used in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease, to better understand the role of protein-protein interactions in disease pathology.

Synthesis Methods

The synthesis of 2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide involves several steps, starting with the reaction of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethylamine to form the intermediate 4-(2,2,2-trifluoroethylamino)benzaldehyde. This intermediate is then reacted with propanoyl chloride to form this compound. The final product is purified using column chromatography and characterized using spectroscopic techniques.

Scientific Research Applications

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein folding, and protein stability. It has been shown to bind to specific sites on proteins and modulate their activity, making it a valuable tool for understanding the function of proteins in biological systems.

properties

IUPAC Name

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-8(11(18)16-7-12(13,14)15)19-10-4-2-9(6-17)3-5-10/h2-6,8H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFQIDDNBITTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(F)(F)F)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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